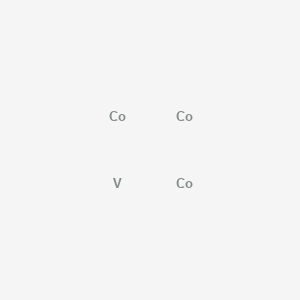
Cobalt;vanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt and vanadium are transition metals known for their unique properties and wide range of applications. When combined, cobalt and vanadium form compounds that exhibit interesting chemical and physical properties, making them valuable in various scientific and industrial fields. These compounds are often studied for their catalytic, magnetic, and electrochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Cobalt-vanadium compounds can be synthesized through various methods, including hydrothermal synthesis, chemical vapor deposition, and electrodeposition. One common method is the one-step hydrothermal synthesis, where cobalt species are introduced into vanadium oxide precursors under high-temperature and high-pressure conditions . This method allows for the formation of cobalt-vanadium nanocomposites with unique morphologies and high catalytic activity.
Industrial Production Methods: In industrial settings, cobalt-vanadium compounds are often produced through smelting and leaching processes. The raw materials, such as vanadium-bearing magnetite and cobalt ores, are subjected to high-temperature treatments to extract the desired metals. These metals are then combined through various chemical processes to form the final compounds.
化学反応の分析
Types of Reactions: Cobalt-vanadium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metals and the ligands present in the compounds.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-vanadium compounds include hydrogen peroxide, ammonia, and various acids and bases. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of cobalt-vanadium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce vanadium pentoxide and cobalt oxides, while reduction reactions may yield lower oxidation state compounds.
科学的研究の応用
Cobalt-vanadium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including water splitting and organic synthesis . In biology and medicine, these compounds are studied for their potential therapeutic applications, such as anticancer and antidiabetic agents . In industry, cobalt-vanadium compounds are used in the production of high-strength alloys, batteries, and supercapacitors .
作用機序
The mechanism of action of cobalt-vanadium compounds involves their interaction with various molecular targets and pathways. For example, vanadium compounds are known to inhibit protein tyrosine phosphatases, leading to the modulation of insulin signaling pathways . Cobalt compounds, on the other hand, can interact with cellular redox systems, affecting oxidative stress and cellular metabolism . The combined effects of cobalt and vanadium in these compounds can result in synergistic therapeutic and catalytic activities.
類似化合物との比較
Cobalt-vanadium compounds can be compared with other transition metal compounds, such as nickel-vanadium and iron-vanadium compounds. While all these compounds exhibit catalytic and electrochemical properties, cobalt-vanadium compounds are unique in their ability to form stable nanostructures with high surface areas and catalytic activity . This makes them particularly valuable in applications requiring high efficiency and stability.
List of Similar Compounds:- Nickel-vanadium compounds
- Iron-vanadium compounds
- Copper-vanadium compounds
- Zinc-vanadium compounds
Conclusion
Cobalt-vanadium compounds are versatile materials with a wide range of applications in scientific research and industry Their unique chemical and physical properties make them valuable in fields such as catalysis, medicine, and energy storage
特性
CAS番号 |
12134-06-4 |
|---|---|
分子式 |
Co3V |
分子量 |
227.7411 g/mol |
IUPAC名 |
cobalt;vanadium |
InChI |
InChI=1S/3Co.V |
InChIキー |
RIQAGZHNSNOFTA-UHFFFAOYSA-N |
正規SMILES |
[V].[Co].[Co].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


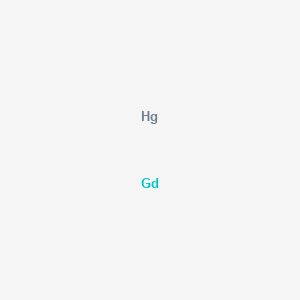

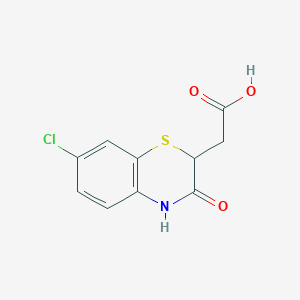

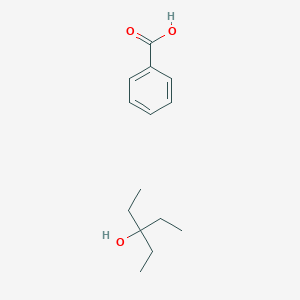
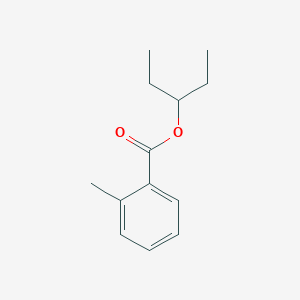

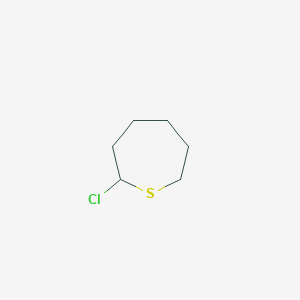
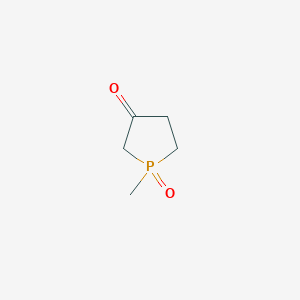


![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)

